1-Nitropyrene
Overview
Description
1-Nitropyrene is a direct-acting mutagenic component found in diesel exhaust and ambient air particulates, recognized as a major nitroarene produced from incomplete combustion. It has been classified as a Group 2B carcinogen, indicating its potential to cause cancer in humans. Studies have shown that 1-nitropyrene can induce tumors and pro-inflammatory signals in various biological systems .
Synthesis Analysis
The synthesis of 1-nitropyrene derivatives, particularly those resulting from oxidation at the K-regions, has been described in the literature. The reaction of 1-nitropyrene with osmium tetroxide (OsO4) leads to the formation of cis-dihydrodiols, which can be further oxidized to diones and mutagenic lactones. These synthetic pathways are crucial for understanding the metabolic activation and mutagenicity of 1-nitropyrene .
Molecular Structure Analysis
1-Nitropyrene's molecular structure allows for interactions with solvent molecules, which can be observed through changes in its absorption and fluorescence properties. The presence of a low energy triplet state has been identified, which decays at rates dependent on the solvent polarity. This triplet state is reactive and can form photoproducts such as 1-hydroxypyrene .
Chemical Reactions Analysis
1-Nitropyrene undergoes both oxidative and reductive metabolism. Oxidative metabolism leads to the formation of various hydroxylated metabolites and diones, while reductive metabolism results in the formation of DNA adducts. The oxidative metabolites can be further reduced to DNA-binding derivatives, which may be significant in vivo where 1-nitropyrene is readily oxidized . Additionally, the photophysics and photochemistry of 1-nitropyrene have been studied, revealing its potential to form reactive species upon exposure to light .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-nitropyrene have been investigated in various contexts. For instance, its stability under exposure to atmospheric pollutants like ozone, sulfur dioxide, and nitrogen dioxide has been examined, showing no evidence for chemical reactions under certain conditions . Moreover, methods have been developed for the quantitation of 1-nitropyrene in environmental samples, such as vehicle exhaust particulate extracts, using gas chromatography with electron capture detection . However, 1-nitropyrene has been found to decompose during gas chromatographic-mass spectrometric analysis, complicating the detection and quantification of this compound in air particulate and fly-ash samples .
Scientific Research Applications
Environmental Indicator and Toxicological Studies
1-Nitropyrene, a yellow crystalline solid, is not used for commercial applications but plays a significant role in scientific research, particularly as an environmental indicator and in toxicological studies. This compound is a primary marker for exposure to nitro-polycyclic aromatic hydrocarbons from diesel exhaust, making it a crucial element in the study of air pollution and its effects on health. It's one of the most abundant mononitroarenes detected in ambient air, and exposure to it primarily occurs through inhalation. Occupational exposure is noted mainly among workers exposed to diesel engine exhaust in the transport industry. Due to its potential human carcinogenic properties, understanding 1-nitropyrene's presence in the environment is vital for public health research (IARC Monographs, 2020).
Mutagenicity and DNA Damage
1-Nitropyrene is recognized as a potent bacterial mutagen and carcinogen. Studies demonstrate its ability to form DNA adducts, crucial structures that can lead to mutagenesis and carcinogenesis if not properly repaired by cellular mechanisms. The formation of DNA-bound adducts, such as N-(deoxyguanosin-8-yl)-1-aminopyrene, has been observed upon the metabolic reduction of 1-nitropyrene, indicating the compound's mutagenic potential and its importance in genetic toxicology research (Howard et al., 1983).
Inflammatory Response and Oxidative Stress
1-Nitropyrene's role extends beyond mutagenicity to inducing inflammatory responses, as observed in studies involving human bronchial epithelial cells. The compound has been shown to trigger the expression of genes related to pro-inflammatory responses and decrease intracellular glutathione levels, suggesting a pivotal role in causing inflammatory diseases, especially those linked to diesel exhaust particle (DEP) exposure (Park & Park, 2009). Additionally, 1-Nitropyrene can catalyze the formation of superoxide, a reactive oxygen species, indicating its potential contribution to oxidative stress and related toxic effects (Nachtman Jp, 1986).
Carcinogenicity and Tumor Induction
Research has documented the carcinogenic potential of 1-nitropyrene, with studies showing the induction of tumors, such as sarcomas and mammary tumors, in animal models. This highlights the compound's significance in cancer research, particularly concerning environmental carcinogens and their mechanisms of action (Hirose et al., 1984; Ohgaki et al., 1982).
Methodological Development
1-Nitropyrene is also essential in methodological research, aiding in the development of analytical techniques for the quantitation of nitroarenes in environmental samples. This is crucial for environmental monitoring and understanding the distribution and impact of these compounds (LaCourse & Jensen, 1986).
Safety And Hazards
Future Directions
Future research directions include focusing on the general chemistry of nitroreduction, the enzymes responsible, the reduction of xenobiotic substrates, the regulation of nitroreductases, the ability of nitrocompounds to form DNA adducts and act as mutagens . Another area of interest is the remediation of 1-Nitropyrene in contaminated soil .
properties
IUPAC Name |
1-nitropyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRLPDGCPYIVHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020983 | |
Record name | 1-Nitropyrene | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] Gold solid; [MSDSonline] | |
Record name | 1-Nitropyrene | |
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Solubility |
Very soluble in diethyl ether; soluble in ethanol and benzene at 15 °C; soluble in toluene and tetrahydrofluorenone., In water, 0.0118 mg/l @ 25 °C | |
Record name | 1-NITROPYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000006 [mmHg] | |
Record name | 1-Nitropyrene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Impurities |
1-Nitropyrene is available for research purposes at 97% (Aldrich Chemical Co., 1988) or greater than or equal to 95% purity with less than or equal to 0.1% total dinitropyrenes and pyrene (Chemsyn Science Laboratories, 1988). | |
Record name | 1-NITROPYRENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
1-Nitropyrene | |
Color/Form |
Yellow needles or prisms from ethanol | |
CAS RN |
5522-43-0, 63021-86-3 | |
Record name | 1-Nitropyrene | |
Source | CAS Common Chemistry | |
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Record name | 1-Nitropyrene | |
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Record name | Pyrene, nitro- | |
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Record name | 1-NITROPYRENE | |
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Record name | Pyrene, 1-nitro- | |
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Record name | 1-Nitropyrene | |
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Record name | 1-nitropyrene | |
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Record name | 1-NITROPYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | 1-NITROPYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
155 °C | |
Record name | 1-NITROPYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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